5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound with a molecular formula of C9H13BrN2O2 and a molecular weight of 261.12 g/mol . This compound is notable for its unique structure, which includes a bromine atom and an amino group attached to a dihydropyridinone ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridinone derivatives.
Scientific Research Applications
5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and amino groups allow it to form strong interactions with enzymes and receptors, potentially modulating their activity. Detailed studies are required to fully elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated pyridinones and amino-substituted heterocycles. Examples include:
- 5-Amino-3-chloro-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one
- 5-Amino-3-iodo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one
Uniqueness
What sets 5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H13BrN2O2 |
---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
5-amino-3-bromo-1-(propan-2-yloxymethyl)pyridin-2-one |
InChI |
InChI=1S/C9H13BrN2O2/c1-6(2)14-5-12-4-7(11)3-8(10)9(12)13/h3-4,6H,5,11H2,1-2H3 |
InChI Key |
MSMNALZIPJSZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCN1C=C(C=C(C1=O)Br)N |
Origin of Product |
United States |
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